molecular formula C22H21Cl2F3N4O2 B3028243 Sb 243213 dihydrochloride CAS No. 1780372-25-9

Sb 243213 dihydrochloride

Cat. No. B3028243
CAS RN: 1780372-25-9
M. Wt: 501.3
InChI Key: UKMTYUXWLKQDNT-UHFFFAOYSA-N
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Description

Sb 243213 dihydrochloride is a potent, selective 5HT 2C receptor antagonist . It is a neurological agent that is active both in vivo and in vitro . It has a high affinity for the human 5-HT2C receptor and shows greater than a 100-fold selectivity over a wide range of neurotransmitter receptors, enzymes, and ion channels .


Molecular Structure Analysis

The chemical formula of this compound is C22H19F3N4O2 . Its exact mass is 428.146 and its molecular weight is 428.41 . The elemental analysis shows that it contains Carbon (61.68%), Hydrogen (4.47%), Fluorine (13.30%), Nitrogen (13.08%), and Oxygen (7.47%) .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in DMSO to 50 mM and in ethanol to 100 mM .

Scientific Research Applications

Selective 5-HT2C Receptor Inverse Agonist

Sb 243213 dihydrochloride is a selective 5-HT2C receptor inverse agonist. It has shown high affinity for the human 5-HT2C receptor and is over 100 times more selective than other neurotransmitter receptors, enzymes, and ion channels. This compound has demonstrated potential in modulating dopaminergic transmission, lacking pro-psychotic properties, and may have applications in treating schizophrenia and motor disorders. It does not affect seizure threshold, increase body weight, or induce catalepsy, which could contribute to an improved anxiolytic profile compared to benzodiazepines (Wood et al., 2001).

Pharmacological Properties

Sb 243213 has varied pharmacological properties depending on the response measured. It acts as an inverse agonist for phospholipase A2 response, guanosine 5′-O-(3-[35S]thio)triphosphate binding, reduction of constitutive desensitization, and enhancement of dopamine release in the rat nucleus accumbens. However, it behaves as an antagonist for the phospholipase C signaling cascade. These characteristics suggest differential regulation of multiple cellular signaling systems by Sb 243213 (Berg et al., 2006).

Effects on Midbrain Dopamine Neurons

Research on the acute and chronic administration of Sb 243213 has revealed its effects on the activity of midbrain dopamine neurons. The compound alters the activity of these neurons in anesthetized rats, suggesting that it has an atypical antipsychotic profile following chronic administration (Blackburn et al., 2002).

Influence on Rat Sleep Profile

The selective 5-HT2C receptor antagonist Sb 243213 has been studied for its effect on the rat sleep profile. Compared to selective serotonin reuptake inhibitors, Sb 243213 significantly increased deep slow wave sleep and reduced paradoxical sleep during the sleep period. This suggests potential benefits in the treatment of depression/anxiety (Smith et al., 2002).

Drug-Excipient Compatibility Testing

Sb 243213 has been used in studies to develop accelerated drug-excipient compatibility testing methods. These methods predict the most likely degradants in a formulation and probe specific drug-excipient interactions in a significantly shorter time frame than typical storage testing (Sims et al., 2003).

Mechanism of Action

Target of Action

SB 243213 dihydrochloride is an orally active, selective, and high-affinity antagonist of the 5-hydroxytryptamine (5-HT)2C receptor . The 5-HT2C receptor is one of many 5-HT receptors which bind serotonin . It has a pKi of 9.37 and a pKb of 9.8 for the human 5-HT2C receptor .

Mode of Action

This compound acts as a selective inverse agonist for the 5-HT2C receptor . This means it binds to the 5-HT2C receptor and induces a biological response opposite to that of an agonist. It has better than 100x selectivity for 5-HT2C over all other receptor subtypes tested .

Biochemical Pathways

The 5-HT2C receptor plays a major role in both suicide and schizophrenia . Activation of 5-HT2C receptors reduces mesolimbic nigrostriatal dopamine release, which conveys antipsychotic action . Therefore, the antagonistic action of this compound on the 5-HT2C receptor can influence these biochemical pathways.

Pharmacokinetics

It is known to be orally active , indicating that it can be absorbed through the gastrointestinal tract

Result of Action

This compound displays anxiolytic activity in rat models . This suggests that it may reduce anxiety-like behavior, potentially through its action on the 5-HT2C receptor.

Future Directions

Sb 243213 dihydrochloride has an improved anxiolytic profile and may have utility in the treatment of schizophrenia and motor disorders . It modulates dopaminergic transmission, lacks pro-psychotic properties .

properties

IUPAC Name

5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2.2ClH/c1-13-10-15-7-9-29(18(15)11-17(13)22(23,24)25)21(30)28-16-5-6-20(27-12-16)31-19-4-3-8-26-14(19)2;;/h3-6,8,10-12H,7,9H2,1-2H3,(H,28,30);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMTYUXWLKQDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(F)(F)F)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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